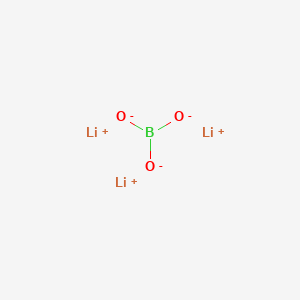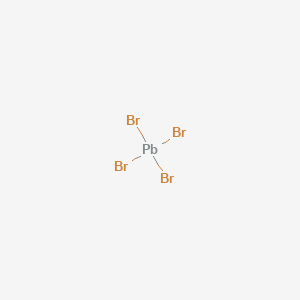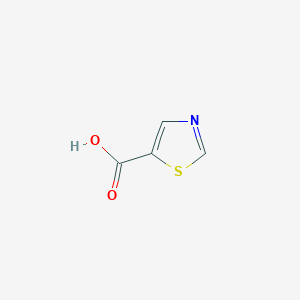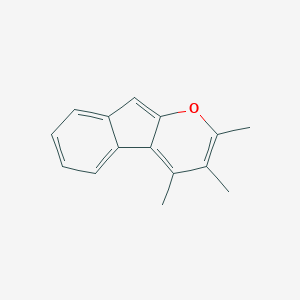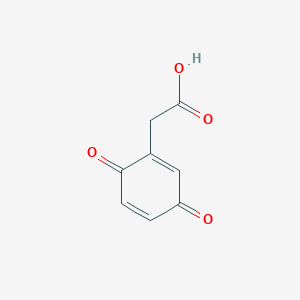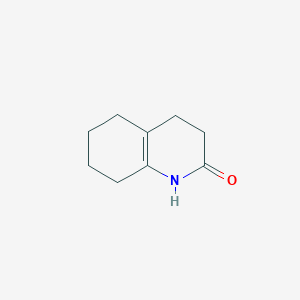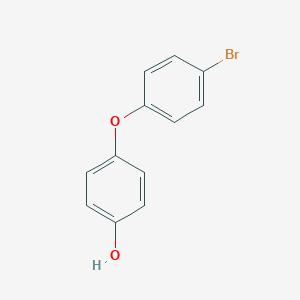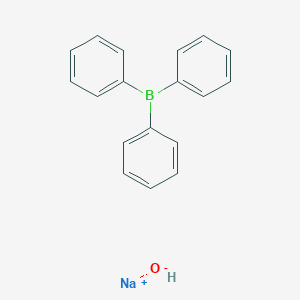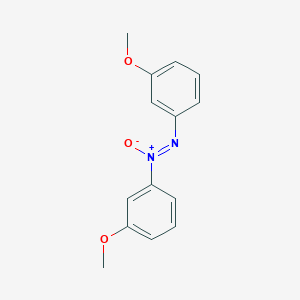
Borane-N,N-Diethylaniline complex
Overview
Description
Borane-N,N-Diethylaniline complex is a useful research compound. Its molecular formula is C10H15BN and its molecular weight is 160.05 g/mol. The purity is usually 95%.
The exact mass of the compound Boron, (N,N-diethylbenzenamine)trihydro-, (T-4)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 239123. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Boron is positioned uniquely in the periodic table, balancing between metals and non-metals, which provides it with distinct properties favorable for various applications, including medicine, chemistry, and technology. The peculiarities of boron have been partially explored, revealing its potential in innovative drug development. The versatility of boron atoms and boronated compounds, such as their ability to replace carbon atoms, electron deficiency, hydrophobicity, lipophilicity, and diverse stereochemistry, opens up new avenues in drug design. Computational methods are recognized as valuable tools for understanding the unconventional mechanisms required to assemble boronated compounds, suggesting a promising future for boron-based systems in pharmaceuticals (Ciani & Ristori, 2012).
Boron in Plant Nutrition and Environmental Impact
A novel boron buffered solution culture system has been developed to facilitate controlled studies of plant boron nutrition, addressing the absence of an equivalent system for micronutrient metals. This innovation is crucial for understanding boron's role in plant growth and its interaction with the environment. The study emphasizes the need for precise delivery systems to maintain consistent boron concentration in nutrient solutions, ensuring optimal plant growth and understanding boron's environmental impacts (Asad et al., 2004).
Boron Isotope Ratios and Mass Spectrometry
The determination of boron isotope ratios using mass spectrometry techniques, including thermal ionization mass spectrometry (TIMS), inductively coupled plasma mass spectrometry (ICPMS), and secondary ion mass spectrometry (SIMS), plays a vital role in various scientific fields such as earth sciences, marine geochemistry, and environmental sciences. These techniques provide precision and accuracy in measuring boron concentration and isotopic composition, essential for research and practical applications across multiple disciplines (Aggarwal & You, 2017).
Safety and Hazards
“Boron, (N,N-diethylbenzenamine)trihydro-, (T-4)-” is classified as a hazardous substance. It is combustible, toxic if swallowed or in contact with skin, and may cause damage to organs through prolonged or repeated exposure . It is recommended to handle this compound with appropriate safety measures, including wearing protective clothing and working in a well-ventilated area .
Mechanism of Action
Target of Action
N,N-Diethylaniline Borane, also known as Boron, (N,N-diethylbenzenamine)trihydro-, (T-4)-, N,N-Diethylanilineborane, or Borane-N,N-Diethylaniline, is primarily used as a reducing agent in organic synthesis . Its primary targets are organic compounds that require reduction, such as ketones, acids, esters, amides, and nitriles .
Mode of Action
The compound acts by donating its boron-hydrogen (B-H) bonds to the target molecule, facilitating the reduction process . This interaction results in the conversion of the target molecule to a more reduced state, altering its chemical structure and properties .
Biochemical Pathways
The exact biochemical pathways affected by N,N-Diethylaniline Borane depend on the specific target molecule. It is known to be involved in the diastereoselective reduction of prochiral enone intermediates, the borylation of aryl halides, and the enantioselective reductions of allylic alcohols . These processes can have various downstream effects, depending on the nature of the target molecule and the specific reaction conditions.
Pharmacokinetics
Given its use as a laboratory reagent, it is likely that its bioavailability is primarily determined by the specific experimental conditions, such as the solvent used and the reaction temperature .
Result of Action
The result of N,N-Diethylaniline Borane’s action is the reduction of the target molecule, leading to changes in its chemical structure and properties . This can have various molecular and cellular effects, depending on the nature of the target molecule and the specific reaction conditions.
Action Environment
The action of N,N-Diethylaniline Borane can be influenced by various environmental factors. For example, its reactivity can be affected by the presence of other substances in the reaction mixture, the temperature, and the pH . Furthermore, it is known to be sensitive to moisture and air, which can affect its stability and efficacy .
Biochemical Analysis
Biochemical Properties
N,N-Diethylaniline Borane is known to participate in various biochemical reactions. It is used as a reactant for diastereoselective reduction of prochiral enone intermediates, borylation of aryl halides, and reductions of ketones, acids, esters, amides, and nitriles
Molecular Mechanism
It is known to participate in the reduction of various compounds, suggesting it may interact with biomolecules and potentially influence enzyme activity and gene expression . Detailed studies on its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are lacking.
Properties
InChI |
InChI=1S/C10H15N.B/c1-3-11(4-2)10-8-6-5-7-9-10;/h5-9H,3-4H2,1-2H3; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYAFFAGZNCWPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].CCN(CC)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065400 | |
| Record name | Boron, (N,N-diethylbenzenamine)trihydro-, (T-4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13289-97-9 | |
| Record name | Boron, (N,N-diethylbenzenamine)trihydro-, (T-4)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013289979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boron, (N,N-diethylbenzenamine)trihydro-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Boron, (N,N-diethylbenzenamine)trihydro-, (T-4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (N,N-diethylaniline)trihydroboron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.991 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is N,N-diethylaniline borane (DEANB) and what is it primarily used for?
A1: N,N-Diethylaniline borane (DEANB) is an air-stable amine borane complex that serves as a versatile reducing agent in organic synthesis. It's primarily known for its role in the enantioselective reduction of ketones to chiral alcohols, a crucial step in synthesizing various pharmaceuticals and fine chemicals. [, , ]
Q2: What makes DEANB a safer and more practical borane source compared to alternatives like borane-tetrahydrofuran (BH3-THF) or borane-dimethyl sulfide (BH3-DMS)?
A2: DEANB offers several advantages over traditional borane sources: []
Q3: Can you describe the mechanism of DEANB's action in the enantioselective reduction of ketones?
A3: DEANB acts as a hydride source in the presence of chiral oxazaborolidine catalysts. The catalyst coordinates with both the ketone and DEANB, creating a chiral environment that favors the transfer of a hydride ion to one specific face of the ketone. This selectivity leads to the formation of the desired enantiomer of the alcohol product. [, , , ]
Q4: Does the source of borane influence the enantioselectivity of these reductions?
A4: Yes, research indicates that the borane source can significantly impact enantioselectivity. Studies using (S)-3,1,2-oxazaborobicyclo[3.3.0]octane and (S)-7,3,1,2-thiaxazaborobicyclo[3.3.0]octane as catalysts revealed the following trend: borane–dimethyl sulfide < borane–N,N-diethylaniline < borane–THF, with borane-THF providing the highest enantioselectivity. []
Q5: Are there specific examples of pharmaceutical applications where DEANB-mediated reduction is crucial?
A5: Yes, DEANB has been successfully employed in the large-scale synthesis of: []
Q6: Beyond ketone reductions, are there other reactions where DEANB proves useful?
A6: Absolutely, DEANB has shown efficacy in the following: [, , ]
Q7: What is the molecular formula and molecular weight of DEANB?
A7: The molecular formula of DEANB is C10H18BN, and its molecular weight is 163.07 g/mol. []
Q8: Has computational chemistry been used to study DEANB and its reactions?
A8: While specific computational studies on DEANB itself are limited in the provided literature, computational chemistry plays a significant role in understanding oxazaborolidine-catalyzed reductions. Researchers use simulations and calculations to investigate reaction mechanisms, transition states, and the origins of enantioselectivity. []
Q9: What are the analytical techniques commonly employed to characterize and quantify DEANB?
A9: Common analytical methods for characterizing DEANB include: [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


